N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
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Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide, also known as FTSC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FTSC is a sulfonamide derivative that contains both furan and thiophene moieties, making it a unique compound with interesting properties.
Scientific Research Applications
Synthesis and Derivatization
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide and its derivatives have been synthesized and investigated for various applications in scientific research. One study discusses the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl-substituted furans, highlighting the transformation of thiophenyl moieties into ethyl phenylsulfenate and diphenyldisulfide under specific reaction conditions (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). Another research elaborates on the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides, providing insights into the preparation of these compounds from 3-arylsulfonyl heterocycles via chlorosulfonation (Hartman & Halczenko, 1990).
Corrosion Inhibition
Research has also explored the use of thiophene-based compounds as corrosion inhibitors. A study demonstrated the inhibiting action of a synthesized thiophene Schiff base on the corrosion of mild steel in acidic solutions, indicating its efficiency increases with the inhibitor concentration (Daoud et al., 2014).
Application in Dye-Sensitized Solar Cells
Thiophene and furan derivatives have been utilized in dye-sensitized solar cells (DSSCs) to study the effect of conjugated linkers on device performance. Phenothiazine derivatives with various conjugated linkers, including furan, were synthesized, showing that the furan-linked derivative enhanced solar energy-to-electricity conversion efficiency significantly (Kim et al., 2011).
Corrosion Inhibition in Acidic Medium
Another study on 4-chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (a related compound) showed its potential as an inhibitor for mild steel corrosion in acidic solution, highlighting the role of sulfonamide groups in corrosion inhibition (Sappani & Karthikeyan, 2014).
Catalytic Annulation
Efficient synthesis methods for thiophene and furan derivatives through catalytic annulation have been developed, underscoring the importance of these compounds in synthesizing bioactive molecules and functional materials. A study reports a ZnCl2-catalyzed [4+1] annulation of alkylthio-substituted enaminones and enaminothiones with sulfur ylides, offering a concise route to highly functionalized furans and thiophenes (He et al., 2020).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S3/c17-22(18,15-4-2-10-21-15)16(11-13-6-8-19-12-13)7-5-14-3-1-9-20-14/h1-4,6,8-10,12H,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDAHRKLADSCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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